molecular formula C22H19N3O2 B243954 4-ethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

4-ethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

Cat. No. B243954
M. Wt: 357.4 g/mol
InChI Key: NCLRJFMKXVSEAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is not fully understood. However, it has been suggested that this compound may act as an antagonist or agonist of specific receptors or ion channels. It may also modulate the activity of enzymes or signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 4-ethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and induce cell death. It has also been shown to improve cognitive function in animal models of Alzheimer's and Parkinson's. Additionally, it has been shown to modulate the activity of specific ion channels and receptors.

Advantages and Limitations for Lab Experiments

The advantages of using 4-ethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in lab experiments include its potential as a therapeutic agent for various diseases and its ability to modulate specific ion channels and receptors. However, the limitations include the lack of understanding of its mechanism of action and potential side effects.

Future Directions

For the study of 4-ethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide include further investigation of its mechanism of action, potential therapeutic applications, and optimization of its synthesis method. Additionally, more studies are needed to evaluate its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of 4-ethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been achieved using different methods. One of the methods involves the reaction of 2-methyl-3-(2-nitrophenyl)oxazolo[4,5-b]pyridine with 4-ethylaminobenzoyl chloride in the presence of a base. The resulting compound is then reduced to obtain the final product. Other methods involve the use of different starting materials and reagents.

Scientific Research Applications

The potential applications of 4-ethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in scientific research are diverse. This compound has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's, and Parkinson's. It has also been studied for its potential as a modulator of ion channels and receptors.

properties

Molecular Formula

C22H19N3O2

Molecular Weight

357.4 g/mol

IUPAC Name

4-ethyl-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C22H19N3O2/c1-3-15-9-11-16(12-10-15)21(26)24-18-7-4-6-17(14(18)2)22-25-20-19(27-22)8-5-13-23-20/h4-13H,3H2,1-2H3,(H,24,26)

InChI Key

NCLRJFMKXVSEAR-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=C(O3)C=CC=N4

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=C(O3)C=CC=N4

Origin of Product

United States

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